molecular formula C10H13ClS B098821 1-(Butylsulfanyl)-4-chlorobenzene CAS No. 16155-34-3

1-(Butylsulfanyl)-4-chlorobenzene

Cat. No.: B098821
CAS No.: 16155-34-3
M. Wt: 200.73 g/mol
InChI Key: FHPOZBBMKUGBCJ-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-4-chlorobenzene is an organic compound with the molecular formula C10H13ClS It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion deprotonates the phenol, forming a phenoxide ion that subsequently attacks the butyl bromide, resulting in the formation of the desired sulfide compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

1-(Butylsulfanyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-4-chlorobenzene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylbutyl sulfide
  • 4-Iodophenylbutyl sulfide
  • 4-Methylphenylbutyl sulfide

Comparison

1-(Butylsulfanyl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, iodine, and methyl analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the formation of a wider variety of substituted products.

Properties

CAS No.

16155-34-3

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-butylsulfanyl-4-chlorobenzene

InChI

InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3

InChI Key

FHPOZBBMKUGBCJ-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCSC1=CC=C(C=C1)Cl

Synonyms

n-butyl(4-Chlorophenyl) sulfane

Origin of Product

United States

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